molecular formula C13H19NO B1419264 tert-Butyl(2,3-dihydro-1-benzofuran-5-ylmethyl)amine CAS No. 1157542-90-9

tert-Butyl(2,3-dihydro-1-benzofuran-5-ylmethyl)amine

Cat. No. B1419264
CAS RN: 1157542-90-9
M. Wt: 205.3 g/mol
InChI Key: OQXSXQCXMUUJNJ-UHFFFAOYSA-N
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Description

“tert-Butyl(2,3-dihydro-1-benzofuran-5-ylmethyl)amine” is a chemical compound with the CAS number 1157542-90-9 . It has a molecular weight of 205.30 and a molecular formula of C13H19NO .


Synthesis Analysis

While specific synthesis methods for “tert-Butyl(2,3-dihydro-1-benzofuran-5-ylmethyl)amine” were not found, it’s worth noting that benzofuran rings, which are part of this compound, have been synthesized in various ways. For instance, natural products containing benzofuran rings have been studied, characterized, and screened for possible biological activities .


Molecular Structure Analysis

The molecular structure of “tert-Butyl(2,3-dihydro-1-benzofuran-5-ylmethyl)amine” consists of a benzofuran ring attached to a tert-butyl group and an amine group . The benzofuran ring is a heterocyclic compound, consisting of fused benzene and furan rings . The tert-butyl group is a type of alkyl group, represented as (CH3)3C .

Scientific Research Applications

Pharmaceutical Research: Drug Synthesis and Development

This compound is utilized in the synthesis of various pharmacologically active molecules. Its structure is pivotal in the development of drugs that target neurological disorders due to its ability to cross the blood-brain barrier. The benzofuran moiety is particularly significant in the design of molecules with potential anti-tumor, antibacterial, and antiviral activities .

Safety and Hazards

While specific safety data for “tert-Butyl(2,3-dihydro-1-benzofuran-5-ylmethyl)amine” was not found, it’s important to handle all chemical substances with care. For example, tert-butylamine, a related compound, is known to be flammable and toxic if inhaled .

properties

IUPAC Name

N-(2,3-dihydro-1-benzofuran-5-ylmethyl)-2-methylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-13(2,3)14-9-10-4-5-12-11(8-10)6-7-15-12/h4-5,8,14H,6-7,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQXSXQCXMUUJNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC1=CC2=C(C=C1)OCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl(2,3-dihydro-1-benzofuran-5-ylmethyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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